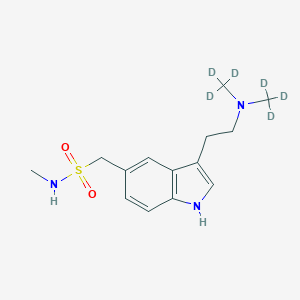

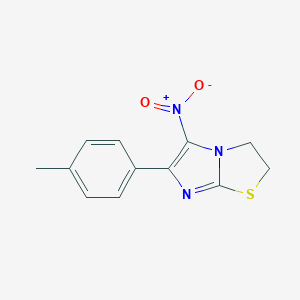

Sumatriptan-d6

Descripción general

Descripción

Sumatriptan is an anti-migraine medication, used primarily in the treatment of migraine headaches. It is a selective agonist of the 5-HT1B/D receptor and is known for its receptor-selective properties.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of Sumatriptan and its analogs has been studied extensively. For example, Tinant et al. (1995) discussed the naphthalenic bioisostere of Sumatriptan, noting the extended conformation of its ethylamine side chain and its perpendicular orientation to the naphthalene ring plane (Tinant et al., 1995).

Chemical Reactions and Properties

The electrochemical oxidation of Sumatriptan has been studied, showing that it undergoes irreversible oxidation in a one-electron mechanism (Amiri et al., 2011). The drug interacts selectively with 5-HT1B and 5-HT1D binding sites (Peroutka & McCarthy, 1989).

Physical Properties Analysis

The physical properties of Sumatriptan include its vasoconstrictive actions, particularly in human dural arteries, which is significant in the context of migraine treatment (Jansen et al., 1992).

Chemical Properties Analysis

The drug's chemical properties have been explored in various studies. For instance, its potential as a drug delivery system using graphene oxide was investigated, showing strong interactions between Sumatriptan and graphene oxide (Jafari et al., 2020). Additionally, the degradation products of Sumatriptan under various conditions have been characterized, providing insights into its chemical stability and potential toxicity (Udutha et al., 2018).

Aplicaciones Científicas De Investigación

Cerebral Blood Flow : Sumatriptan increases blood flow velocity in large cerebral arteries during migraine attacks, potentially indicating vasoconstriction of these arteries (Caekebeke et al., 1992).

Nitroglycerin-induced Headache : It reduces headaches induced by nitroglycerin and decreases arterial diameters, which is useful in the development of future migraine drugs (Iversen & Olesen, 1996).

Treatment for Acute Migraine Attacks : Sumatriptan is effective in treating acute migraine attacks, leading to less lost workplace productivity and improved overall health-related quality-of-life scores (Perry & Markham, 1998).

Mechanism of Action : Its antimigraine activity may result from the vasoconstriction of dilated cranial blood vessels and the inhibition of vasoactive neuropeptide release from trigeminal sensory fibers (Longmore et al., 1997).

Clinical Trials : Sumatriptan was superior to placebo in reducing headache and associated symptoms in controlled clinical trials (Tfelt-Hansen, 1993).

Vasoconstrictive Properties : It acts as a cranial vasoconstrictor by acting on the 5-HT1B/1D receptors in cephalic vessels (Amin et al., 2013).

Visceral Pain : Sumatriptan suppresses either inflammatory or noninflammatory visceral pain, likely through peripheral 5HT1(B)/(D) receptors (Vera-Portocarrero et al., 2008).

Gastric Motor Effects : The medication's effects on gastric motor functions are unclear and require further studies (Cipolla et al., 2001).

Anti-migraine Effects : The anti-migraine effects of sumatriptan are mediated via 5HT1B and possibly 5HT1D receptors, suggesting that studies on other G protein-coupled receptor types may provide insight into new anti-migraine drugs (Humphrey, 2007).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

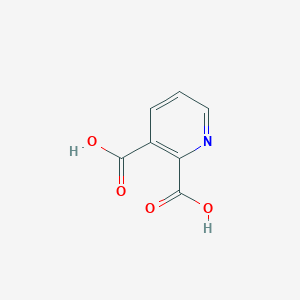

1-[3-[2-[bis(trideuteriomethyl)amino]ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2S/c1-15-20(18,19)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2)3/h4-5,8-9,15-16H,6-7,10H2,1-3H3/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKPFRSPSRPDEB-XERRXZQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)NC)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649421 | |

| Record name | 1-[3-(2-{Bis[(~2~H_3_)methyl]amino}ethyl)-1H-indol-5-yl]-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sumatriptan-d6 | |

CAS RN |

1020764-38-8 | |

| Record name | 1-[3-(2-{Bis[(~2~H_3_)methyl]amino}ethyl)-1H-indol-5-yl]-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B21049.png)

![Diethyl 2-[(2-methoxyanilino)methylene]malonate](/img/structure/B21058.png)

![[Carboxymethyl-(2-hydroxy-5-methyl-benzyl)amino]acetic acid](/img/structure/B21060.png)

![6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole](/img/structure/B21068.png)

![2-[(4-Iodobenzoyl)amino]pentanedioic acid](/img/structure/B21073.png)

![Imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B21080.png)